3-Methylspiro[3.3]heptan-1-one
Description
Contextualization of Spirocycles in Contemporary Organic Synthesis
In modern organic synthesis, there is a significant trend towards the creation of molecules with high sp3-character and well-defined three-dimensional structures. Spirocycles, and particularly the spiro[3.3]heptane framework, have emerged as key players in this area. nih.govresearchgate.net Their rigid, non-planar geometry is sought after in medicinal chemistry for several reasons. diva-portal.org The replacement of flat aromatic rings with saturated, conformationally restricted scaffolds like spiro[3.3]heptane has proven to be a fruitful strategy in drug discovery. nih.gov This is because the spiro[3.3]heptane core can act as a bioisostere for mono-, meta-, and para-substituted phenyl rings, effectively mimicking their substitution patterns while introducing a more complex three-dimensional shape. chemrxiv.orgnih.gov This structural rigidity can lead to improved target selectivity and enhanced physicochemical properties of drug candidates. researchgate.net
Historical Development and Evolution of Spiro[3.3]heptane Core Chemistry
The study of spiro[3.3]heptane derivatives dates back to the early 20th century. A foundational moment in the history of this chemical class was the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, historically known as "Fecht's acid". This synthesis, accomplished by H. Fecht, involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, establishing a fundamental method for constructing the spiro[3.3]heptane skeleton. diva-portal.org Early synthetic routes often involved multi-step processes. diva-portal.org Over the years, synthetic methodologies have evolved to include thermal [2+2] cycloaddition reactions between ketenes and alkenes, as well as rearrangements of cyclopropanes. diva-portal.orgresearchgate.net More recent advancements have focused on developing more expedient and stereoselective syntheses to access these valuable scaffolds. nih.govnih.gov
Structural Significance of Spiro[3.3]heptan-1-one Architectures in Chemical Research
The structural architecture of spiro[3.3]heptan-1-one and its derivatives is of considerable interest in chemical research. The two cyclobutane (B1203170) rings are joined at a single spiro-carbon, creating a rigid and strained framework. nih.gov This rigidity reduces the conformational entropy of the molecule, which can be advantageous for binding to biological targets. The non-coplanar arrangement of the rings creates unique spatial orientations for substituents, allowing for precise three-dimensional positioning of functional groups.
The spiro[3.3]heptane scaffold is noted for its ability to act as a saturated bioisostere of the benzene (B151609) ring, a common motif in pharmaceuticals. nih.govresearchgate.net By replacing a flat phenyl group with a three-dimensional spiro[3.3]heptane core, chemists can create novel, patent-free analogues of existing drugs with potentially improved properties. chemrxiv.orgnih.gov For instance, this strategy has been applied to the anticancer drugs Vorinostat and Sonidegib, where the spiro[3.3]heptane-containing analogues demonstrated high potency. chemrxiv.orgnih.gov
Current Research Gaps and Challenges in the Chemistry of Strained Spiro[3.3]heptanones
Despite the recognized importance of the spiro[3.3]heptane core, significant challenges and research gaps remain in the chemistry of strained spiro[3.3]heptanones. One of the primary limitations has been the availability of efficient and general methods for the synthesis of substituted and, in particular, optically active derivatives. nih.govnih.gov While methods for the preparation of the parent spiro[3.3]heptan-1-one exist, their application to more complex, substituted analogues like 3-Methylspiro[3.3]heptan-1-one has been less explored. nih.gov
A key area of ongoing research is the development of novel synthetic strategies that can provide access to these challenging structures with high levels of regio- and stereocontrol. Recently, a novel approach involving a "strain-relocating" semipinacol rearrangement has been developed for the expedient synthesis of substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.netnih.gov This method allows for the creation of optically active 3-substituted spiro[3.3]heptan-1-ones, directly addressing a significant gap in the field. nih.govresearchgate.netnih.gov The ability to synthesize such chiral building blocks is crucial for their application in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.
Properties of this compound
| Property | Value |
| Molecular Formula | C8H12O |
| IUPAC Name | This compound |
| Molecular Weight | 124.18 g/mol |
| InChI Key | HCQJXVLSELFNAL-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity | 95% |
Table compiled from sources uni.lusigmaaldrich.com.
Predicted Collision Cross Section Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 125.09609 | 115.5 |
| [M+Na]+ | 147.07803 | 121.4 |
| [M-H]- | 123.08153 | 121.6 |
| [M+NH4]+ | 142.12263 | 126.8 |
| [M+K]+ | 163.05197 | 125.7 |
| [M+H-H2O]+ | 107.08607 | 103.9 |
| [M+HCOO]- | 169.08701 | 134.8 |
| [M+CH3COO]- | 183.10266 | 185.1 |
| [M+Na-2H]- | 145.06348 | 122.4 |
| [M]+ | 124.08826 | 130.6 |
| [M]- | 124.08936 | 130.6 |
Table compiled from source uni.lu. m/z refers to the mass-to-charge ratio of the adduct. Predicted Collision Cross Section (CCS) values are calculated using CCSbase.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H12O/c1-6-5-7(9)8(6)3-2-4-8/h6H,2-5H2,1H3 |
InChI Key |
HCQJXVLSELFNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C12CCC2 |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity of 3 Methylspiro 3.3 Heptan 1 One
Reactivity Profiles of the Spiro[3.3]heptan-1-one System
The reactivity of the spiro[3.3]heptan-1-one system is dominated by the interplay between the strained cyclobutane (B1203170) rings and the carbonyl group. This combination allows for reactions typical of ketones, as well as unique pathways driven by strain release.
The carbonyl group in 3-methylspiro[3.3]heptan-1-one is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to ketones and allows for the formation of diverse derivatives. Common nucleophilic addition reactions include:
Reduction: The ketone can be reduced to the corresponding alcohol, 3-methylspiro[3.3]heptan-1-ol, using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols, further functionalizing the spirocyclic core.
Wittig Reaction: The carbonyl group can be converted to a methylene (B1212753) group or a substituted alkene via reaction with phosphorus ylides. A stabilized oxaphosphetane intermediate has been detected in the course of a Wittig reaction during the synthesis of a spiro[3.3]heptane skeleton. researchgate.net
These reactions proceed through a standard mechanism where the nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product.
The protons on the carbon atoms alpha to the carbonyl group (C2 and C4) in the spiro[3.3]heptan-1-one system are acidic and can be removed by a suitable base to form a planar enolate intermediate. This enolate is a powerful nucleophile and can react with various electrophiles, enabling functionalization at the alpha-position.
Key reactions involving enolate chemistry include:
Alkylation: The enolate can be alkylated with alkyl halides, introducing new carbon substituents.
Aldol (B89426) and Michael Reactions: Enolates can participate in aldol condensations with other carbonyl compounds or Michael additions with α,β-unsaturated systems, which are common strategies for forming carbon-carbon bonds. researchgate.net
Palladium-Catalyzed Alpha-Arylation: A notable application of enolate chemistry in related systems is the palladium-catalyzed alpha-arylation of cyclobutanone (B123998) derivatives. thieme-connect.de This reaction involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination to form a new C-C bond with an aryl halide, demonstrating a sophisticated method for alpha-functionalization. thieme-connect.de
The regioselectivity of enolate formation (at C2 vs. C4) can be influenced by the reaction conditions, such as the choice of base, solvent, and temperature, leading to either the kinetic or thermodynamic enolate.
The significant ring strain inherent in the spiro[3.3]heptane system makes it prone to various ring-opening and rearrangement reactions, often leading to more stable carbocyclic frameworks. ambeed.com These transformations are frequently acid-catalyzed or thermally induced and serve as powerful synthetic tools.
A key synthetic route to substituted spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement. nih.govnih.gov This process begins with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent. researchgate.netnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a stereospecific nih.govsmolecule.com-rearrangement of the cyclopropylcarbinyl cation to furnish the spiro[3.3]heptan-1-one core. nih.govnih.gov This method has been successfully used to generate optically active 3-substituted spiro[3.3]heptan-1-ones. researchgate.net
Other observed rearrangements in related spirocyclic systems include:
Meinwald Rearrangement: The spiro[3.3]heptane skeleton can be constructed via a Lewis acid-catalyzed rearrangement of a suitably substituted 8-oxadispiro[2.0.3.1]octane, which involves the expansion of a cyclopropane (B1198618) ring into a cyclobutane. researchgate.netnih.gov
Carbene Rearrangements: While not a reaction of the ketone itself, studies on the related carbene, spiro[3.3]hept-1-ylidene, show that the strained system can undergo competing 1,2-carbon atom shifts. acs.org These shifts lead to either ring contraction, yielding cyclopropylidenecyclobutane, or ring expansion to form bicyclo[3.2.0]hept-1(5)-ene. acs.org This highlights the intrinsic tendency of the strained framework to rearrange.
Stereochemical Dynamics and Epimerization of this compound Isomers
The stereochemistry of this compound and its derivatives is a critical aspect of its chemistry. The presence of stereocenters, including the spiro-carbon and the substituted C3 position, gives rise to the possibility of multiple stereoisomers.
In syntheses of substituted spiro[3.3]heptan-1-ones, such as the semipinacol rearrangement pathway, the formation of diastereomers is common. nih.gov For example, the reaction can yield both endo and exo isomers, where the substituent is oriented either towards or away from the ketone-containing ring. nih.gov In many reported cases, the endo isomer is the major product and can be isolated in pure form. nih.gov
The interconversion of these isomers, or epimerization, can occur under certain conditions, typically involving the formation of an enolate intermediate. The stereochemical outcome of reactions can often be directed by choosing conditions that favor either kinetic or thermodynamic control. researchgate.net
Kinetic Control: Under kinetically controlled conditions (e.g., strong, bulky base at low temperature), the less sterically hindered proton is removed faster, leading to the less stable, "kinetic" enolate and subsequently the kinetic product.
Thermodynamic Control: Under thermodynamically controlled conditions (e.g., weaker base at higher temperature, allowing for equilibration), the more stable enolate is formed, leading to the most thermodynamically stable diastereomer as the major product. researchgate.net
The ability to selectively access either a syn- or an anti-diastereoisomer through kinetic or thermodynamic epimerization has been demonstrated in related spiro[3.3]heptane systems, highlighting the versatility of this scaffold. researchgate.net Furthermore, syntheses starting from chiral, non-racemic precursors have been shown to produce optically active 3-substituted spiro[3.3]heptan-1-ones with high regiocontrol and stereospecificity. researchgate.netnih.gov
Reaction Kinetics and Thermodynamic Considerations for this compound Transformations
The outcomes of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics. These factors determine the reaction rate, the position of equilibrium, and the distribution of products, particularly in cases where multiple pathways or isomers are possible.
Thermodynamic control dictates the final product distribution when the reaction is reversible and allowed to reach equilibrium. The most stable product, having the lowest Gibbs free energy, will predominate. This is relevant in the epimerization of diastereomers, where the isomer with fewer or less severe steric interactions is favored. researchgate.net For instance, the relative stability of endo and exo isomers of substituted spiro[3.3]heptan-1-ones will determine their ratio at equilibrium.
Kinetic control prevails when a reaction is irreversible or stopped before equilibrium is reached. The major product will be the one formed fastest, i.e., the one with the lowest activation energy barrier for its formation. researchgate.net The competition between ring contraction and ring expansion in the rearrangement of spiro[3.3]hept-1-ylidene, a carbene analog, was explained by assessing the activation energies of the competing transition states via computational chemistry, with the lower energy pathway prevailing. acs.org A similar analysis of transition state energies for transformations of this compound would be crucial for predicting product selectivity in its rearrangement and functionalization reactions.
The significant strain energy of the spiro[3.3]heptane system is a key thermodynamic factor that often provides the driving force for rearrangements that lead to less strained products.
Palladium-Catalyzed Reactions Involving Spiro[3.3]heptane Derivatives
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to spiro[3.3]heptane derivatives has enabled novel and efficient transformations. These reactions often leverage the unique structure of the spirocyclic core to create valuable building blocks for medicinal chemistry and materials science.
Several types of palladium-catalyzed reactions have been reported for the spiro[3.3]heptane scaffold:
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |
| Aryl Amination | 2,6-Diazaspiro[3.3]heptane | Pd catalyst, ligand, base | N-Aryl-2,6-diazaspiro[3.3]heptane | acs.orgresearchgate.net |
| Hydrogenation | Alkene-substituted spiro[3.3]heptane | Pd/C, H₂ | Saturated spiro[3.3]heptane | google.com |
| Alpha-Arylation | Cyclobutanol (B46151) (via enolate) | Pd(OAc)₂, ligand, base | α-Aryl cyclobutanone | thieme-connect.de |
| Debenzylation | N-Benzyl-2-oxa-6-azaspiro[3.3]heptane | Pd/C, H₂ | Free base 2-oxa-6-azaspiro[3.3]heptane | rsc.org |
Aryl Amination: The 2,6-diazaspiro[3.3]heptane motif, a heteroatomic analog, has been effectively used in palladium-catalyzed arene amination reactions to yield a variety of N-aryl derivatives, demonstrating its utility as a structural surrogate for piperazine. acs.orgresearchgate.net
Hydrogenation: Standard palladium-on-carbon (Pd/C) catalysts are used for the hydrogenation of double bonds within substituents attached to the spiro[3.3]heptane core. google.com
Alpha-Arylation of Enolates: In a highly relevant transformation, palladium catalysts have been used for the C-C bond-forming reaction between the enolate of a cyclobutanol derivative and a 1,2-dihaloarene, leading to the synthesis of complex fused ring systems. thieme-connect.de This demonstrates the potential for direct palladium-catalyzed functionalization at the alpha-position of the spiro[3.3]heptan-1-one ring system.
Debenzylation: Palladium catalysts are also employed for standard protecting group manipulations, such as the hydrogenolytic cleavage of N-benzyl groups from heteroatom-containing spiro[3.3]heptanes. rsc.org
These examples underscore the compatibility and utility of the spiro[3.3]heptane framework in sophisticated, metal-catalyzed cross-coupling and functionalization reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylspiro 3.3 Heptan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the proton and carbon signals of 3-Methylspiro[3.3]heptan-1-one and for piecing together its molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclobutane (B1203170) rings. princeton.edusdsu.edu For this compound, COSY would establish the connectivity between the methyl protons and the methine proton at the C3 position, as well as the coupling relationships between the methylene (B1212753) protons in each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton resonances. For instance, the carbon of the methyl group would show a direct correlation to the methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.eduepfl.ch This technique is particularly powerful for identifying quaternary carbons, such as the spirocenter (C4) and the carbonyl carbon (C1), which have no directly attached protons. For example, correlations would be expected between the protons on C2 and C5 to the spiro carbon (C4), and between the protons on C2 and the methyl group to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.eduslideshare.net This is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can help establish the relative orientation of the methyl group with respect to the protons on the adjacent cyclobutane ring.
A comprehensive analysis using these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, providing a detailed picture of the molecule's covalent structure. slideshare.netnih.gov
Interactive Data Table: Predicted 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations (with H) | HSQC Correlation (with C) | Key HMBC Correlations (with C) | Key NOESY Correlations (with H) |
| Methyl (CH₃) | Methine (H3) | C-Methyl | C1, C2, C3 | Protons on C2, potentially protons on the other ring depending on conformation |
| Methine (H3) | Methyl (CH₃), Methylene (H2) | C3 | C1, C2, C4, C-Methyl | Protons on C2, protons on the other ring |
| Methylene (H2) | Methine (H3), Methylene (H2') | C2 | C1, C3, C4 | Protons on C3, other protons on the same and adjacent ring |
| Methylene (H5, H6) | Other methylene protons on the same ring | C5, C6 | C4, other carbons in the same ring | Protons on the same and adjacent ring |
Dynamic NMR Studies of Ring Inversion or Conformational Changes
By analyzing changes in chemical shifts, coupling constants, and line shapes as a function of temperature, it is possible to determine the energy barriers associated with these conformational interconversions. scribd.com For this compound, DNMR studies could reveal the energetics of the puckering of the two cyclobutane rings and how the methyl substituent influences this dynamic process.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Strain Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in this compound and the effects of ring strain on its vibrational modes. ksu.edu.sauni-siegen.de
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment. ksu.edu.sasu.se The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). Due to the inherent ring strain of the cyclobutanone (B123998) ring, this band is expected to appear at a higher frequency (typically >1750 cm⁻¹) compared to less strained ketones. iucr.org Other characteristic bands would include C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, detecting vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is particularly effective for observing vibrations of non-polar bonds. ksu.edu.sa In this compound, Raman spectroscopy would be useful for characterizing the C-C bond vibrations within the strained cyclobutane framework. The symmetric stretching of the spirocyclic skeleton would likely be a strong feature in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering a qualitative measure of the ring strain. researchgate.netresearchgate.net
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method | Notes |
| C=O Stretch | >1750 | IR (strong) | Frequency is elevated due to ring strain in the cyclobutanone. |
| C-H Stretch (sp³) | 2850-3000 | IR, Raman | Typical range for alkane C-H bonds. |
| CH₂ Scissoring | ~1465 | IR | Bending vibration of methylene groups. |
| CH₃ Bending | ~1375, ~1450 | IR | Asymmetric and symmetric bending of the methyl group. |
| C-C Stretch | 800-1200 | Raman (stronger) | Vibrations of the strained cyclobutane rings. |
X-Ray Crystallography of this compound and its Derivatives for Solid-State Structure
The crystal structure would reveal:
The exact degree of puckering in the two cyclobutane rings.
The precise bond lengths and angles, which can be compared with theoretical calculations to quantify the ring strain.
The solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonding if derivatives with suitable functional groups are used.
The absolute configuration of a single enantiomer if a chiral derivative is crystallized. google.com
While obtaining a single crystal of this compound itself might be challenging, derivatization to a more readily crystallizable compound is a common strategy. chemrxiv.org The structural data obtained from X-ray crystallography serves as a benchmark for validating the conformations determined by spectroscopic methods and computational modeling.
High-Resolution Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition (C₈H₁₂O). rsc.orgrsc.org Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion and analyze the resulting fragment ions. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.
For spiro compounds, fragmentation often initiates at the spiro-atom. aip.org In the case of this compound, the fragmentation pathways under electron ionization (EI) would likely involve cleavages of the bonds connected to the spirocenter and rearrangements within the cyclobutane rings. The presence of the carbonyl group and the methyl substituent will direct the fragmentation in specific ways, allowing for differentiation from other isomers. For instance, the fragmentation of 2,2-dimethyl-1-oxaspiro[2.4]heptane is known to produce a protonated acetone (B3395972) cation as the base peak. aip.org Similar characteristic fragmentation patterns would be expected for this compound, enabling its identification and differentiation from other C₈H₁₂O isomers.
Interactive Data Table: Predicted HRMS and Key MS/MS Fragments for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Type | Possible Origin |
| [M]⁺ | C₈H₁₂O⁺ | 124.0888 | Molecular Ion | Parent molecule |
| [M+H]⁺ | C₈H₁₃O⁺ | 125.0966 | Protonated Molecule | Common in ESI/CI |
| [M+Na]⁺ | C₈H₁₂ONa⁺ | 147.0786 | Sodiated Adduct | Common in ESI |
| Fragment 1 | C₅H₇O⁺ | 83.0497 | Fragment Ion | Loss of C₃H₅ (allyl radical) |
| Fragment 2 | C₄H₅O⁺ | 69.0340 | Fragment Ion | Cleavage of the unsubstituted ring |
| Fragment 3 | C₇H₉⁺ | 93.0704 | Fragment Ion | Loss of HCO |
Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Optically Active Isomers
This compound is a chiral molecule due to the presence of the methyl group, which breaks the plane of symmetry of the parent spiro[3.3]heptan-1-one. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these optically active isomers and determining their absolute configuration. frontiersin.orgresearchgate.net
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The carbonyl group in this compound acts as a chromophore. The n→π* electronic transition of the carbonyl group is inherently sensitive to the chiral environment, giving rise to a characteristic CD signal (a Cotton effect). The sign and magnitude of this Cotton effect can be correlated with the absolute configuration of the stereocenter at C3.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. frontiersin.org An ORD spectrum will also show a Cotton effect in the region of the carbonyl chromophore's absorption.
By comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations for each enantiomer (e.g., (R)- and (S)-3-methylspiro[3.3]heptan-1-one), the absolute configuration of the synthesized or isolated enantiomer can be unambiguously assigned. frontiersin.org These techniques are non-destructive and have become powerful tools in stereochemical analysis. researchgate.net
Theoretical and Computational Investigations of 3 Methylspiro 3.3 Heptan 1 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, including ab initio molecular orbital methods with basis sets like STO-3G and 4-31G, have been employed to elucidate the electronic structure and bonding of the spiro[3.3]heptane framework. These studies reveal that the cyclobutane (B1203170) rings within the spiro[3.3]heptane system are not planar but adopt puckered conformations. The spiro-junction imposes significant geometric constraints, forcing the two four-membered rings into a nearly orthogonal arrangement.
The iterative maximum overlap approximation (IMOA) has also been applied to understand the bonding in related spiro-compounds, discussing properties in terms of local hybrid orbitals and their overlap. scispace.com This method highlights the distinction between bond length and interatomic distance in strained systems, a concept particularly relevant to the highly constrained environment of 3-Methylspiro[3.3]heptan-1-one. scispace.com The bonding characteristics are a direct consequence of the high strain inherent in the fused four-membered rings. scispace.com
Conformational Analysis via Molecular Mechanics and Quantum Methods
The conformational landscape of the spiro[3.3]heptane core is primarily dictated by the substantial ring strain of the cyclobutane rings. Computational studies have shown that the cyclobutane rings in spiro[3.3]heptane derivatives are puckered, deviating significantly from planarity. The spiro center rigidly holds the two rings in an orthogonal relationship.
For the related carbene, spiro[3.3]hept-1-ylidene, computational analysis has identified four distinct geometric conformations that influence transition state selection in its rearrangements. acs.orgmdpi.com Two of these conformers exhibit significantly puckered reactive cyclobutylidene units, similar to cyclobutylidene itself, while the other two are flatter. acs.orgmdpi.com These findings underscore the importance of considering multiple conformations when studying the reactivity of spiro[3.3]heptane systems. The conformational dynamics also involve ring-flipping motions that interchange the puckered forms of the individual cyclobutane rings.
Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment in Spiro[3.3]heptane Systems
The inherent strain in the spiro[3.3]heptane framework is a key determinant of its chemical and physical properties. Computational methods, such as homodesmotic and hyperhomodesmotic reactions, have been used to quantify the strain energy. researchgate.net These calculations indicate that the total strain energy of the spiro[3.3]heptane system is greater than the sum of the strain energies of two individual cyclobutane rings due to additional spiro-interaction effects.
A method for the direct computation of hydrocarbon strain energies using computational group equivalents has been developed and applied to numerous strained molecules, including spiroalkanes. researchgate.net For spiro[3.3]heptane, the strain energy is significant. For instance, the strain energy of spiro[3.3]octane (a related compound) is calculated to be 51.0 kcal/mol, which is close to twice the strain energy of cyclobutane (53.6 kcal/mol). researchgate.net The iterative maximum overlap approximation (IMOA) has also been used to quantitatively consider the angular strain energy and its distribution within spiro compounds, with results for spiro[3.3]heptane comparing favorably with ab initio calculations. scispace.com
Computational Studies of Reaction Pathways and Transition States for this compound Reactivity
Computational chemistry has been instrumental in understanding the reaction pathways and transition states for the reactivity of spiro[3.3]heptane derivatives. For example, in the case of the highly strained carbene spiro[3.3]hept-1-ylidene, computational methods were used to assess the structures, conformations, energies, strain energies, transition states, and activation energies of its rearrangements. acs.orgresearchgate.net This carbene undergoes competing scispace.com-sigmatropic rearrangements involving 1,2-carbon atom shifts. acs.orgresearchgate.net
These computational investigations help to explain product selectivities in reactions involving spiro[3.3]heptane intermediates. acs.orgresearchgate.net The distinct ring-puckered conformers of the carbene are predicted to have a direct bearing on the selection of the transition state for these rearrangements. acs.orgmdpi.com A novel synthetic route to the highly strained spiro[3.3]heptan-1-one motif involves a 'strain-relocating' semipinacol rearrangement, the mechanism of which is thought to proceed through initial protonation and a scispace.com-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are valuable for predicting the spectroscopic parameters of molecules like this compound. While specific computational studies on the NMR chemical shifts and vibrational frequencies of this compound are not detailed in the provided search results, the general approach involves using quantum mechanical calculations to determine the optimized geometry and then calculating the desired spectroscopic properties.
For instance, ¹H-NMR and ¹³C-NMR data are available for related spiro-isoxazolidine derivatives, which were used to confirm the regioselectivity of their synthesis. semanticscholar.org The prediction of such parameters for this compound would follow established computational chemistry protocols. These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.
Bioisosteric Modeling and Conformational Restriction Studies
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive motif in medicinal chemistry for bioisosteric replacement and conformational restriction. nih.govscilit.comresearchgate.netresearchgate.net The spiro[3.3]heptane core has been identified as a saturated bioisostere for benzene (B151609), with non-coplanar exit vectors that can mimic the spatial arrangement of substituents on an aromatic ring. nih.govscilit.com
This concept has been demonstrated by incorporating the spiro[3.3]heptane scaffold into known drugs, such as replacing the meta-benzene ring in sonidegib, the phenyl ring in vorinostat, and the para-benzene ring in benzocaine. nih.govscilit.com The resulting saturated analogs displayed high potency in biological assays. nih.govscilit.com The conformational restriction provided by the spiro[3.3]heptane framework can lead to improved target selectivity and drug-like properties. researchgate.netresearchgate.net Structural analysis has shown similarities between the spiro[3.3]heptane and cyclohexane (B81311) scaffolds, suggesting that disubstituted spiro[3.3]heptanes can act as restricted surrogates for disubstituted cyclohexane derivatives. researchgate.net
Derivatization Strategies and Analogue Synthesis Based on 3 Methylspiro 3.3 Heptan 1 One
Modification of the Carbonyl Group: Reductions and Wittig Reactions
The carbonyl group in 3-methylspiro[3.3]heptan-1-one is a primary site for a variety of chemical transformations, enabling the introduction of different functional groups and the creation of new stereocenters.
Reductions: The ketone functionality can be readily reduced to the corresponding alcohol, 3-methylspiro[3.3]heptan-1-ol, using standard reducing agents. For instance, reduction of a similar spiro[3.3]heptan-1-one has been successfully achieved using lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification. Furthermore, complete removal of the carbonyl oxygen to yield the parent 3-methylspiro[3.3]heptane can be accomplished through deoxygenation reactions like the Wolff-Kishner reduction.
Wittig Reactions: The Wittig reaction and its variants are powerful tools for converting ketones into alkenes. wikipedia.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-methylene-3-methylspiro[3.3]heptane. However, it is noteworthy that the strained nature of the spiro[3.3]heptanone system can influence the reactivity. In some cases, standard Wittig conditions may not be effective. For instance, in the synthesis of spirocyclic glutamic acid analogs, a standard Wittig reaction failed to give the desired olefination product from a functionalized spiro[3.3]heptanone, necessitating the use of the more reactive titanium-based Tebbe protocol. nih.gov
Table 1: Examples of Carbonyl Group Modifications on Spiro[3.3]heptan-1-one Derivatives
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Spiro[3.3]heptan-1-one | LiAlH₄ | Spiro[3.3]heptan-1-ol | Reduction |
| Bromo-substituted spiro[3.3]heptan-1-one | Wolff-Kishner reduction | Bromo-substituted spiro[3.3]heptane | Deoxygenation |
Ring Expansion and Contraction Reactions of the Spiro[3.3]heptan-1-one Core
Altering the ring size of the spiro[3.3]heptane core can lead to novel scaffolds with different conformational properties and strain energies. Such transformations are typically achieved through rearrangement reactions.
A notable example involves the generation of spiro[3.3]hept-1-ylidene from the corresponding p-tosylhydrazone sodium salt of spiro[3.3]heptan-1-one via high-vacuum flash pyrolysis. acs.org This highly strained carbene intermediate undergoes competing acs.orgnih.gov-sigmatropic rearrangements, leading to both ring expansion and contraction products. acs.org
Ring Contraction: A 1,2-carbon atom shift results in the contraction of one of the cyclobutane (B1203170) rings to a cyclopropane (B1198618) ring, yielding cyclopropylidenecyclobutane. This pathway is found to be the major rearrangement process. acs.org
Ring Expansion: Alternatively, a different 1,2-carbon atom shift can lead to the expansion of the other cyclobutane ring, affording bicyclo[3.2.0]hept-1(5)-ene. acs.org
Computational studies have indicated that the prevalence of ring contraction over expansion is significant, with a calculated ratio of 6.7:1. acs.org These rearrangements highlight the potential to access diverse carbocyclic frameworks from the spiro[3.3]heptan-1-one core.
Table 2: Rearrangement Products from Spiro[3.3]hept-1-ylidene
| Reaction Type | Product | Description |
|---|---|---|
| Ring Contraction | Cyclopropylidenecyclobutane | One cyclobutane ring contracts to a cyclopropane ring. |
Introduction of Heteroatoms and Functional Groups into the Spiro System
Incorporating heteroatoms such as oxygen and nitrogen into the spiro[3.3]heptane skeleton can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable strategy in drug design. researchgate.net The development of strained spiro-heterocycles is a growing area of interest, with a focus on creating novel bioisosteres. For example, 1-oxa-2,6-diazaspiro[3.3]heptane has been synthesized and is being explored as a potential bioisostere for piperazine.
Furthermore, functional groups can be introduced onto the carbon framework of the spiro system. A powerful method for this is enzymatic hydroxylation. Engineered variants of the P450BM3 enzyme have been shown to selectively hydroxylate N-benzyl spiro[3.3]heptane-2-carboxamide at distal positions, producing monohydroxylated regioisomers with high enantioselectivity. acs.org This biocatalytic approach allows for the precise introduction of hydroxyl groups, which can then be further derivatized.
Table 3: Examples of Heteroatom and Functional Group Introduction
| Strategy | Example Product | Significance |
|---|---|---|
| Heteroatom Introduction | 1-Oxa-2,6-diazaspiro[3.3]heptane | Novel bioisostere for piperazine. |
Synthesis of Spiro[3.3]heptane-Fused Polycycles and Complex Scaffolds
The spiro[3.3]heptane motif can serve as a rigid core for the construction of more complex, polycyclic architectures. These intricate structures are of interest in materials science and for creating unique three-dimensional pharmacophores.
While the direct use of this compound in the synthesis of fused polycycles is not extensively documented, related strategies showcase the potential of spirocyclic systems in building complex scaffolds. For example, spiro-fused polycyclic aromatic compounds, such as spiro[indeno[1,2-b] acs.orgbenzofuran-10,10′-indeno[1,2-b] acs.orgbenzothiophene], have been synthesized. mdpi.com These molecules exhibit unique photophysical properties due to their rigid, perpendicular arrangement of two planar systems around a central spiro atom. mdpi.com
Another approach involves the cycloaddition of bicyclo[1.1.0]butanes with 2-indolylmethanols to create indole-fused bicyclo[3.1.1]heptanes. acs.org Although the starting materials are different, these examples demonstrate how strained ring systems can be utilized to construct elaborate fused polycyclic structures that incorporate a spiro-like junction.
Preparation of Conformationally Restricted Analogues for Chemical Biology Probes
The inherent rigidity of the spiro[3.3]heptane skeleton makes it an excellent scaffold for the synthesis of conformationally restricted analogues of biologically active molecules. chemrxiv.org By locking the conformation of a molecule, it is possible to probe the specific spatial requirements of biological targets such as enzymes and receptors.
A prime example is the synthesis of all four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are conformationally restricted analogues of the neurotransmitter glutamic acid. nih.gov These analogues serve as valuable tools for studying the binding conformations of glutamate (B1630785) receptors. The synthesis of these complex molecules often starts from a functionalized cyclobutanone (B123998) and utilizes key steps like Lewis acid-catalyzed rearrangements to construct the spiro[3.3]heptane core.
The spiro[3.3]heptane core is also increasingly being used as a bioisostere for common ring systems found in drugs, such as cyclohexane (B81311) and phenyl rings. chemrxiv.org This is because the spiro[3.3]heptane scaffold can project substituents in well-defined three-dimensional vectors, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methylspiro[3.3]heptan-1-ol |
| 3-Methylspiro[3.3]heptane |
| Lithium aluminum hydride |
| 1-Methylene-3-methylspiro[3.3]heptane |
| Methylenetriphenylphosphorane |
| Spiro[3.3]hept-1-ylidene |
| p-Tosylhydrazone |
| Cyclopropylidenecyclobutane |
| Bicyclo[3.2.0]hept-1(5)-ene |
| 1-Oxa-2,6-diazaspiro[3.3]heptane |
| Piperazine |
| N-Benzyl spiro[3.3]heptane-2-carboxamide |
| Spiro[indeno[1,2-b] acs.orgbenzofuran-10,10′-indeno[1,2-b] acs.orgbenzothiophene] |
| 2-Indolylmethanol |
| 1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid |
| Glutamic acid |
Advanced Applications and Future Research Directions in Spiro 3.3 Heptan 1 One Chemistry
Role as a Privileged Scaffold and Building Block in Complex Molecule Synthesis
The spiro[3.3]heptane core is increasingly recognized as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets. The synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, including the methyl derivative, can be achieved through methods such as a strain-relocating semipinacol rearrangement. nih.govresearchgate.net This process allows for regio- and stereospecific synthesis, providing access to enantiomerically pure building blocks essential for constructing complex molecular architectures. nih.govresearchgate.net
A significant application of the spiro[3.3]heptane motif is its use as a saturated bioisostere for benzene (B151609) and other aromatic rings in bioactive compounds. researchgate.netresearchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat, aromatic ring with a three-dimensional, rigid spiro[3.3]heptane scaffold can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity. researchgate.netchemrxiv.org This strategy allows for the creation of novel, patent-free analogs of existing drugs. chemrxiv.org
The spiro[3.3]heptane core has been successfully incorporated into the structures of several known drugs, replacing mono-, meta-, and para-substituted phenyl rings. researchgate.netchemrxiv.orgresearchgate.net This substitution has yielded saturated analogs with high biological potency. researchgate.netchemrxiv.orgresearchgate.net
| Original Drug | Original Moiety | Replacement Scaffold | Resulting Analog | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Sonidegib | meta-Substituted Benzene | Spiro[3.3]heptane | Saturated Analog (trans-76, cis-76) | Anticancer | researchgate.netchemrxiv.org |
| Vorinostat | Phenyl Ring | Spiro[3.3]heptane | Saturated Analog (77) | Anticancer | researchgate.netchemrxiv.org |
| Benzocaine | para-Substituted Benzene | Spiro[3.3]heptane | Saturated Analog (79) | Local Anesthetic | chemrxiv.org |
The rigid and well-defined geometry of the spiro[3.3]heptane scaffold makes it an attractive building block for supramolecular chemistry. chemrxiv.org Host-guest systems rely on precise molecular recognition and non-covalent interactions, which are facilitated by conformationally restricted molecules. The predictable orientation of substituents on the spiro[3.3]heptane core can be exploited to construct complex host molecules, molecular cages, and other ordered assemblies. researchgate.net The non-collinear exit vectors of substituents on the spiro[3.3]heptane ring offer a distinct spatial arrangement compared to traditional aromatic linkers, providing new design possibilities in supramolecular constructs. chemrxiv.orgresearchgate.net
Potential as Chirality Inducers or Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The efficiency of an asymmetric catalyst often relies on the chiral ligand bound to the metal center, which creates a chiral environment to control the stereochemical outcome of a reaction.
The spiro[3.3]heptane framework itself can possess axial chirality, a stereochemical property that has been explored in enzyme-catalyzed asymmetric synthesis and resolution of its derivatives. rsc.orgechemi.com The ability to synthesize optically active 3-methylspiro[3.3]heptan-1-one provides access to a chiral, rigid scaffold. nih.govresearchgate.net These characteristics are highly desirable for chiral ligands, as a well-defined three-dimensional structure is crucial for effective stereochemical communication and induction. While direct applications of this compound as a ligand are still an emerging area, its structural properties suggest significant potential for its derivatives to be developed into novel ligands for a range of asymmetric transformations.
Future Prospects in the Design of Novel Chemical Entities Incorporating the this compound Moiety
The demonstrated success of the spiro[3.3]heptane core as a benzene bioisostere signals a promising future for its derivatives in medicinal chemistry and beyond. chemrxiv.org The this compound moiety represents a versatile starting point for the development of new chemical entities with potentially superior pharmacological profiles. Researchers can leverage this building block to design novel, patent-free drug candidates that may exhibit enhanced metabolic stability, increased aqueous solubility, and improved target selectivity. researchgate.netchemrxiv.orgresearchgate.net
Beyond medicinal chemistry, the unique structural features of this compound suggest potential applications in agrochemistry and polymer chemistry. chemrxiv.org The introduction of this rigid, three-dimensional motif could lead to the development of new pesticides with novel modes of action or polymers with unique physical properties. The continued exploration of the synthesis and functionalization of this compound is expected to unlock further innovative applications across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring-opening or strain-relocating rearrangements. For example, dichloroketene addition to cyclic alkenes followed by α-methylation is a validated route . Temperature control (e.g., −78°C for lithiation) and solvent choice (THF or Et₂O) are critical to avoid side reactions. Yields vary from 38% to 87% depending on purification methods (column chromatography vs. recrystallization) .
| Synthetic Route | Key Steps | Yield Range | Ref. |
|---|---|---|---|
| Cyclopropanone precursor | Cyclization, methylation | 38–50% | |
| Strain-relocating semipinacol rearrangement | Rearrangement of sulfonyl precursors | 60–87% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, the ketone proton in this compound appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR, while the spiro carbon resonates at ~210 ppm in ¹³C NMR . X-ray crystallography is used for absolute configuration determination in stereoisomers .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) and kinetic resolution via diastereomeric salt formation are effective. For instance, AlCl₃-mediated reductions of β-lactam precursors yield enantiopure spiro compounds after chromatographic separation (dr 39:61 to >99:1) . Asymmetric catalysis using Rh or Pd complexes is emerging but requires optimization .
Q. How does the spiro[3.3]heptane core influence bioactivity in drug discovery?
- Methodological Answer : The rigid spiro core mimics substituted phenyl rings, enhancing binding to targets like GPCRs or kinases. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) evaluates its potential as a bioisostere. For example, spiro[3.3]heptane derivatives show improved metabolic stability compared to linear analogs in cytochrome P450 assays .
Q. What analytical techniques resolve contradictions in reactivity data for halogenated derivatives (e.g., 3-(3-Bromophenyl)spiro[3.3]heptan-1-one)?
- Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., Br vs. Cl) are investigated via Hammett plots and DFT calculations. Kinetic studies under varying pH and temperature isolate electronic vs. steric effects. For example, bromine's higher leaving-group ability accelerates SN2 reactions but increases steric hindrance in bulky spiro systems .
Data Analysis & Comparative Studies
Q. How do substituents (e.g., tert-butoxy, bromophenyl) alter the physicochemical properties of spiro[3.3]heptan-1-one?
- Methodological Answer : Substituents impact logP, solubility, and thermal stability. For tert-butoxy derivatives, lipophilicity (logP 2.1) increases by ~0.5 units compared to the parent compound, while bromophenyl derivatives exhibit reduced solubility (<0.1 mg/mL in water). Differential Scanning Calorimetry (DSC) reveals tert-butoxy groups raise melting points by 20–30°C .
Q. What computational methods predict the collision cross-section (CCS) of this compound derivatives for ion mobility spectrometry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
